molecular formula C6H11NO B035569 1-(3,3-Dimethylaziridin-2-yl)ethanone CAS No. 104547-66-2

1-(3,3-Dimethylaziridin-2-yl)ethanone

Cat. No.: B035569
CAS No.: 104547-66-2
M. Wt: 113.16 g/mol
InChI Key: AKGPBZFILVIQSL-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylaziridin-2-yl)ethanone is a heterocyclic compound featuring an aziridine ring (a three-membered amine-containing ring) substituted with two methyl groups at the 3,3-positions and an ethanone group at the 2-position. Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis and pharmaceutical chemistry.

Properties

CAS No.

104547-66-2

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-(3,3-dimethylaziridin-2-yl)ethanone

InChI

InChI=1S/C6H11NO/c1-4(8)5-6(2,3)7-5/h5,7H,1-3H3

InChI Key

AKGPBZFILVIQSL-UHFFFAOYSA-N

SMILES

CC(=O)C1C(N1)(C)C

Canonical SMILES

CC(=O)C1C(N1)(C)C

Synonyms

Ethanone, 1-(3,3-dimethyl-2-aziridinyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Ethanone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Functional Groups Key Properties/Applications References
1-(3,3-Dimethylaziridin-2-yl)ethanone C₅H₉NO (inferred) 127.18 (calculated) Aziridine Ethanone, dimethyl High reactivity due to ring strain N/A
1-(3-Ethyloxiran-2-yl)ethanone C₆H₁₀O₂ 114.14 Oxirane (epoxide) Ethanone, ethyl Epoxide reactivity; TPSA = 29.6
1-(2-Chloropyrimidin-4-yl)ethanone C₆H₅ClN₂O 156.57 Pyrimidine Chloro, ethanone Pharmaceutical intermediate
1-(3-Hydroxypyridin-2-yl)ethanone C₇H₇NO₂ 137.14 Pyridine Hydroxy, ethanone Hydrogen bonding capability
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone C₁₅H₁₅NO₃S 289.35 Pyridine Methylsulfonyl, ethanone Bioactivity modulation via sulfonyl group

Key Observations :

  • Aziridine vs. Oxirane: Aziridines are more basic than oxiranes due to the amine group, enabling nucleophilic ring-opening reactions under milder conditions.
  • Aromatic Heterocycles : Pyridine and pyrimidine derivatives (e.g., ) exhibit aromatic stabilization, reducing reactivity compared to strained aziridines. Functional groups like chloro () or sulfonyl () enhance electrophilicity or bioactivity.
  • Hydrogen Bonding: The hydroxyl group in 1-(3-hydroxypyridin-2-yl)ethanone () increases solubility and interaction with biological targets, whereas the aziridine’s amine group may facilitate protonation in acidic environments.

Physicochemical Properties

  • Polar Surface Area : The aziridine derivative’s topological polar surface area (TPSA) is expected to be higher than the oxirane analog (29.6 in ) due to the amine group, influencing solubility and membrane permeability.
  • Molecular Weight : The aziridine compound’s lower molecular weight (127.18 vs. 156.57–289.35 in ) may enhance volatility but reduce melting points compared to aromatic analogs.

Contradictions and Limitations

  • Reactivity vs. Stability : While aziridines are more reactive than oxiranes, steric effects from dimethyl groups may reduce their utility in some synthetic pathways compared to less hindered analogs.
  • Data Gaps: Direct experimental data (e.g., melting points, synthetic yields) for 1-(3,3-Dimethylaziridin-2-yl)ethanone are absent in the evidence, necessitating extrapolation from structural analogs.

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